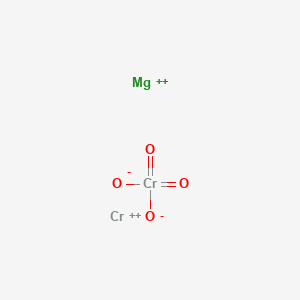

Dichromium magnesium tetraoxide

Description

Historical Context of Magnesium Chromates and Related Oxides in Chemical Research

The exploration of magnesium chromates and related oxide compounds has a rich history. While literature on magnesium chromate (B82759) (MgCrO₄) was sparse before 1940, systematic investigations into its properties and solubility began in earnest from that year onwards. wikipedia.org Early research focused on its synthesis and characteristics, noting its yellow, odorless, and water-soluble nature. wikipedia.org The broader family of chromite spinels, with the general formula AB₂O₄, has been a subject of interest for their diverse applications. In this structure, 'A' represents a divalent metal cation (like Mg²⁺) in a tetrahedral coordination with oxygen, and 'B' is a trivalent metal cation (like Cr³⁺) in an octahedral coordination. gatech.edu

The study of chromium itself dates back to the late 18th century when the French chemist Louis Nicolas Vauquelin first isolated it. sputtering-targets.net He discovered that chromium could produce a variety of brightly colored compounds, which led to its name being derived from the Greek word "chroma," meaning color. sputtering-targets.net This property of forming colorful compounds, such as the yellow magnesium chromate, was an early driver of interest in these materials. sputtering-targets.net Over time, research expanded to more complex oxides like dichromium magnesium tetraoxide (MgCr₂O₄), which is naturally found as the mineral magnesiochromite. mindat.org Historically, the synthesis of MgCr₂O₄ involved solid-state reactions between metal oxides at very high temperatures, around 1600°C, which resulted in micron-sized particles. researchgate.net

Significance of this compound (MgCr₂O₄) in Advanced Inorganic and Materials Science

This compound is a spinel-structured ceramic material that crystallizes in the cubic system. gatech.edu This structure is the foundation for its remarkable physical and chemical properties, which include a high melting point of approximately 2350°C, significant mechanical strength, and excellent resistance to harsh chemical environments. gatech.eduresearchgate.net These attributes make it a valuable refractory material. gatech.eduresearchgate.net

The significance of MgCr₂O₄ extends into several advanced applications:

Catalysis: It has shown catalytic activity in the oxidation of light hydrocarbons and organic pollutants. researchgate.net Nanoparticles of MgCr₂O₄ are being explored for their catalytic potential, for instance, in the decomposition of hydrogen peroxide. mdpi.comresearchgate.net

Electronics and Energy: As a p-type semiconductor, MgCr₂O₄ is a promising material for various electronic applications. sci-hub.se Its potential use in solid oxide fuel cells (SOFCs) as an electrode support material is under investigation. materialsproject.orgrsc.org Furthermore, it has been considered as a potential magnesium-ion cathode material for batteries, although there are energetic limitations to be overcome. acs.org

Optoelectronics: Research has shown that substituting other elements like nickel (Ni) and copper (Cu) into the MgCr₂O₄ structure can modify its optical properties, potentially making it suitable for optoelectronic applications such as light-emitting diodes (LEDs). rsc.orgrsc.org

Refractory Materials: Due to its high melting point and stability, MgCr₂O₄ is used in refractory materials, which are essential for high-temperature industrial processes. gatech.eduispatguru.com

Current Research Landscape and Future Trajectories for this compound (MgCr₂O₄) Studies

The current research on this compound is vibrant and multifaceted, focusing on enhancing its properties through various synthesis methods and compositional modifications. Modern synthesis techniques like sol-gel auto-combustion allow for the creation of nanocrystalline MgCr₂O₄ with particle sizes significantly smaller than those produced by traditional high-temperature methods. researchgate.netmdpi.com These nanoscale materials exhibit enhanced properties due to their increased surface area.

Future research is likely to follow several key trajectories:

Nanomaterials Synthesis and Application: Further exploration of novel synthesis routes to control the size, morphology, and purity of MgCr₂O₄ nanoparticles will be crucial. This will enable the fine-tuning of their catalytic, optical, and electronic properties for specific applications.

Doping and Solid Solutions: The investigation of solid solutions, such as the MgCr₂O₄–FeCr₂O₄ series, will continue to be an important area. geologyscience.ru Doping MgCr₂O₄ with other elements can alter its electrical conductivity, magnetic properties, and catalytic activity, opening up new possibilities for its use. rsc.orgarxiv.org For example, substituting Ni²⁺ and Cu²⁺ has been shown to lower the bandgap energy, which could improve visible light absorption. rsc.org

Advanced Energy Materials: Overcoming the current limitations of MgCr₂O₄ as a battery cathode material is a significant challenge. acs.org Future studies will likely focus on understanding and improving ion transport within the material to enhance its performance in next-generation energy storage systems.

Computational Materials Science: Density-functional-theory based energy mapping and Monte Carlo simulations are being used to understand the complex magnetic ordering and structural transitions in MgCr₂O₄ at low temperatures. arxiv.org These computational approaches will play an increasingly important role in predicting and designing new materials with desired properties.

Structure

2D Structure

Properties

CAS No. |

12053-26-8 |

|---|---|

Molecular Formula |

Cr2MgO4+2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

magnesium;chromium(2+);dioxido(dioxo)chromium |

InChI |

InChI=1S/2Cr.Mg.4O/q;2*+2;;;2*-1 |

InChI Key |

JUKLADJTFOBYEG-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Mg+2].[Cr+2] |

Origin of Product |

United States |

Synthesis Methodologies for Dichromium Magnesium Tetraoxide Mgcro4

Solution-Based Preparative Routes

Solution-based methods offer advantages over solid-state reactions by providing better mixing of precursors at the atomic level, which can lead to lower synthesis temperatures and the formation of nanocrystalline powders with high surface areas. scientific.net

Sol-Gel Synthesis Protocols and Mechanistic Insights

The sol-gel method is a versatile wet-chemical technique used to produce MgCr₂O₄ nanoparticles with controlled properties. scientific.netmdpi.com This process involves the transition of a colloidal suspension (sol) into a gel, followed by drying and calcination to form the final product. nih.gov

One common approach is the citrate (B86180) sol-gel method, where metal nitrates, such as magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O), are used as precursors and citric acid acts as a chelating agent. scientific.net The initial crystallization of MgCr₂O₄ spinel can occur at temperatures as low as 550°C, with fully crystallized spinel forming around 600°C. scientific.net The particle size of the resulting nanocrystals is typically in the range of 20-30 nm and can be influenced by the annealing temperature and duration. scientific.net

Another variation is the stearic acid sol-gel method. In this process, magnesium acetate (B1210297) and potassium dichromate serve as the metal sources, while molten stearic acid forms the network. scite.aisemanticscholar.orgresearchgate.net The resulting dry gel is calcined at approximately 750°C to yield MgCr₂O₄ nanoparticles with particle sizes ranging from 39 to 71 nm. semanticscholar.orgresearchgate.net

The sol-gel auto-combustion method is a notable and efficient synthesis route that combines the sol-gel process with a combustion reaction. mdpi.comresearchgate.net In this technique, a chelating/fuel agent, such as fructose, tartaric acid, or hexamethylenetetramine (HMTA), is added to the metal precursor solution. mdpi.com Upon heating, the gel undergoes a self-sustaining combustion reaction, which provides the energy for the formation of the spinel phase. This method can produce impurity-free MgCr₂O₄ nanostructures at temperatures between 500 and 750°C, with particle sizes ranging from 10 to 40 nm. mdpi.com The nature of the fuel agent has a significant impact on the reaction's duration and the morphology of the resulting nanoparticles. mdpi.com For example, using glucose as a complexing agent followed by calcination at 1400°C has been shown to produce polyhedral particles with sizes from 0.4 to 3 µm. mdpi.com

The general mechanism of sol-gel synthesis involves the hydrolysis and condensation of precursors to form a three-dimensional network. nih.govmdpi.com The use of chelating agents helps to form stable complexes with the metal ions, ensuring a homogeneous distribution and preventing premature precipitation. During calcination, the organic components are burned off, and the metal oxides react to form the desired spinel structure.

Table 1: Comparison of Sol-Gel Synthesis Methods for MgCr₂O₄

| Sol-Gel Method | Precursors | Chelating/Fuel Agent | Calcination Temperature (°C) | Resulting Particle Size |

| Citrate Sol-Gel scientific.net | Magnesium nitrate, Chromium nitrate | Citric acid | 550 - 600 | 20 - 30 nm |

| Stearic Acid Sol-Gel semanticscholar.orgresearchgate.net | Magnesium acetate, Potassium dichromate | Stearic acid | 750 | 39 - 71 nm |

| Sol-Gel Auto-Combustion mdpi.com | Magnesium nitrate, Chromium nitrate | Fructose, Tartaric acid, HMTA | 500 - 750 | 10 - 40 nm |

| Sol-Gel with Glucose mdpi.com | Not specified | Glucose | 1400 | 0.4 - 3 µm |

Hydrothermal and Solvothermal Reaction Pathways for MgCr₂O₄

Hydrothermal and solvothermal synthesis are methods that utilize high-temperature and high-pressure conditions in aqueous or organic solvents, respectively, to produce crystalline materials. These techniques are known for yielding nanoparticles with controlled size and composition. researchgate.netosti.govresearchgate.net

In a typical batch hydrothermal synthesis, metal precursors are subjected to high temperatures in a sealed vessel (autoclave). This method has been used to produce ordered, crystalline MgCr₂O₄ nanoparticles with sizes around 5-7 nm. researchgate.netosti.govjcesr.org A more advanced technique, Continuous Hydrothermal Flow Synthesis (CHFS), allows for the rapid and scalable production of highly defective, sub-5 nm MgCr₂O₄ nanoparticles. researchgate.netosti.gov The as-synthesized powders from both batch and continuous hydrothermal methods are often poorly crystalline and require a subsequent annealing step to achieve the desired spinel structure. osti.gov

The reaction pathway in hydrothermal synthesis involves the dissolution of precursors and subsequent precipitation of the product under controlled temperature and pressure. The properties of the solvent, pH, temperature, and reaction time are critical parameters that influence the final product's characteristics. researchgate.net For instance, the formation of the oxide from a hydroxide (B78521) precursor during hydrothermal reaction can be observed through thermal analysis, with crystallization and particle growth occurring smoothly over a wide temperature range. osti.gov

Solvothermal synthesis has also been employed to produce spinel nanoparticles with enhanced properties. dntb.gov.ua For example, a process involving the addition of an epoxide to an ethanolic solution of MgCl₂·6H₂O and CrCl₃·6H₂O, followed by calcination at 500-700°C, has yielded MgCr₂O₄ with a high surface area. researchgate.net

Co-precipitation Techniques for MgCr₂O₄ Precursors

Co-precipitation is a widely used method for synthesizing the precursors of MgCr₂O₄. scite.aimdpi.comresearchgate.net This technique involves the simultaneous precipitation of magnesium and chromium hydroxides or carbonates from a solution containing their respective salts. The resulting precipitate is a homogeneous mixture of the precursors, which upon calcination, transforms into the MgCr₂O₄ spinel at relatively low temperatures. zenodo.orgcsircentral.net

The choice of precipitating agent, such as ammonium (B1175870) hydroxide, ammonium carbonate, or hexamethylenetetramine (HMT), can influence the formation of the spinel. zenodo.orgcsircentral.net Studies have shown that using ammonium hydroxide as the precipitating agent for a precursor derived from magnesium nitrate and ammonium dichromate is particularly effective, leading to the formation of MgCr₂O₄ spinel at temperatures as low as 500°C. zenodo.orgcsircentral.net The co-precipitated powders are typically amorphous and require heat treatment to induce crystallization. researchgate.net

Template-Assisted Synthesis of Structured MgCr₂O₄

Template-assisted synthesis is a bottom-up approach that utilizes a pre-existing template to control the morphology and structure of the final material. nih.govrsc.org This method can be broadly classified into hard and soft template methods. nih.gov

In a notable example of soft-template-assisted synthesis, fresh and boiled eggshell membranes have been used as biotemplates in the co-precipitation of MgCr₂O₄. researchgate.net After annealing the templated co-precipitated powders at 1000°C for 4 hours, single-phased nanostructured MgCr₂O₄ with a spinel cubic crystal structure was obtained. researchgate.net The template guides the growth of the material, and its subsequent removal, often by calcination, leaves behind a structured product. nih.gov This approach offers effective control over the dimension and morphology of the synthesized material, enabling the creation of one-dimensional, two-dimensional, and three-dimensional structures. nih.gov

Solid-State and High-Temperature Synthesis Approaches

Solid-state synthesis is the conventional and main industrial method for producing MgCr₂O₄. scite.airesearchgate.netscispace.com

Conventional Solid-State Reaction Conditions and Parameters

The conventional solid-state reaction involves the high-temperature calcination of a mixture of metal oxides, such as magnesium oxide (MgO) and chromium(III) oxide (Cr₂O₃). scientific.netresearchgate.net This method typically requires high temperatures, often around 1400°C to 1600°C, and long reaction times to ensure complete reaction and formation of the spinel phase. scientific.netresearchgate.net

A significant drawback of this method is that it often produces micron-sized particles with low specific surface area, chemical inhomogeneity, and large aggregates. scientific.netmdpi.comresearchgate.net The reaction is diffusion-limited, and the reactivity of the precursors plays a crucial role. scispace.comsci-hub.se To enhance the reaction kinetics, sometimes a gaseous transport agent like oxygen is introduced, which can oxidize Cr₂O₃ to a more volatile species (CrO₃), facilitating its reaction with MgO. iastate.edu

Recent advancements have explored using concentrated sunlight to drive the solid-state reaction, which has been shown to rapidly produce nanocrystalline MgCr₂O₄ at 1200°C in just 30 minutes. sci-hub.se This solar-driven approach yields a macroporous material with a specific surface area comparable to that of materials produced by sol-gel methods. sci-hub.se

Combustion Synthesis and Self-Propagating High-Temperature Synthesis (SHS) of MgCr₂O₄

Combustion synthesis, including the self-propagating high-temperature synthesis (SHS) variant, represents a highly effective and energy-efficient approach for producing MgCr₂O₄. elsevier.estwi-global.com This method leverages a highly exothermic reaction that, once initiated, becomes self-sustaining and propagates through the reactants in the form of a combustion wave. unipv.it The process is characterized by extremely high temperatures (up to 3000 K) and rapid reaction rates. unipv.it

A popular version of this technique is the sol-gel auto-combustion method. mdpi.comresearchgate.net In a typical process, metal nitrates, such as magnesium nitrate (Mg(NO₃)₂) and chromium nitrate (Cr(NO₃)₃), are used as precursors and are mixed with an organic fuel or chelating agent. mdpi.com Various fuels have been successfully employed, including fructose, tartaric acid, hexamethylenetetramine (HMTA), glycine, and urea. elsevier.esmdpi.com The mixture is heated, leading to the formation of a gel, which then ignites and undergoes a rapid, self-sustaining combustion reaction. This process results in the formation of a fine, crystalline MgCr₂O₄ powder. researchgate.net

The key advantages of combustion synthesis are its cost-effectiveness, the chemical homogeneity of the product, low external energy consumption, and shorter reaction times compared to traditional solid-state methods. researchgate.net The high temperatures generated during the reaction can lead to particle sintering, which is a potential drawback if very small nanoparticles are desired. wikipedia.org However, the nature of the fuel and the energy released during combustion have been shown to play a crucial role in determining the structural and optical properties of the resulting MgCr₂O₄ nanoparticles. mdpi.comresearchgate.net For instance, one study found that using different fuels (fructose, tartaric acid, and HMTA) resulted in different average nanoparticle sizes. mdpi.com

Self-propagating high-temperature synthesis (SHS) is a specific mode of combustion synthesis where the reaction propagates as a wave through the reactants. twi-global.comunipv.it This technique is particularly well-suited for producing refractory materials like MgCr₂O₄. wikipedia.org The process is initiated by igniting the reactant mixture, and the exothermic heat of the reaction sustains the process without the need for continuous external heating. twi-global.com

Thin Film Growth: Ballistic Deposition and Other Vapor-Phase Methods for MgCr₂O₄ Films

The fabrication of high-quality MgCr₂O₄ thin films is crucial for its application in electronic and spintronic devices. Various vapor-phase deposition techniques have been explored to achieve epitaxial growth of MgCr₂O₄ films with controlled orientation and crystallinity.

Pulsed-laser deposition (PLD) has been successfully used to grow both (001)- and (111)-oriented MgCr₂O₄ thin films. bohrium.comscispace.com In PLD, a high-power laser is used to ablate a target material (in this case, a sintered MgCr₂O₄ pellet), creating a plasma plume that deposits onto a heated substrate. The growth conditions, such as substrate temperature and background gas pressure, are critical in determining the film's properties. bohrium.com Interestingly, studies have shown that (111)-oriented films can exhibit a smoother surface and higher degree of crystallinity compared to (001)-oriented films, which is attributed to the lower surface energy of the (111) plane. bohrium.comscispace.comescholarship.org

Ballistic deposition is another vapor-phase method where material is deposited at high rates and low temperatures. mdpi.com This technique can lead to the formation of porous or columnar film morphologies. mdpi.com While not extensively detailed for MgCr₂O₄ specifically, the principles of ballistic deposition, which have been studied for similar metal oxides like MgO, suggest that it could be a viable method for creating nanostructured MgCr₂O₄ films with high surface areas. mdpi.comacs.orgresearchgate.net The morphology of films grown under ballistic conditions is highly dependent on the deposition rate and substrate temperature. mdpi.com

Other vapor-phase methods, such as chemical vapor deposition (CVD), have also been employed for growing spinel oxide thin films and could be adapted for MgCr₂O₄. bohrium.com These techniques offer precise control over film thickness and composition, which is essential for device fabrication.

Electrochemical Synthesis Methods for Dichromium Magnesium Tetraoxide (MgCr₂O₄)

While less common than combustion or vapor-phase methods, electrochemical approaches are also being explored for the synthesis and modification of MgCr₂O₄, particularly in the context of its potential use as a cathode material in magnesium-ion batteries. rsc.orgosti.govnih.gov

Electrochemical synthesis in this context often involves the electrochemical removal (deintercalation) and insertion (intercalation) of magnesium ions from a pre-synthesized MgCr₂O₄ structure. rsc.orgnih.gov This process is typically carried out in a non-aqueous electrolyte at elevated temperatures (e.g., 110 °C). rsc.orgnih.gov The ability to reversibly remove and insert Mg²⁺ ions is a key requirement for a rechargeable battery electrode.

Research has shown that the electrochemical behavior of MgCr₂O₄ is highly dependent on its crystal structure and particle size. rsc.orgnih.govjcesr.org For instance, highly defective, sub-5 nm MgCr₂O₄ nanocrystals have demonstrated reversible bulk deintercalation of Mg²⁺, whereas more ordered, larger nanocrystals showed primarily surface-based reactions. rsc.orgnih.gov This highlights the importance of controlling the material's nanostructure to achieve desired electrochemical properties.

The synthesis of MgCr₂O₄ for electrochemical applications often starts with methods like hydrothermal synthesis to produce the initial nanocrystalline powder, which is then used to fabricate electrodes for electrochemical testing. rsc.orgnih.gov

Control and Manipulation of MgCr₂O₄ Morphology and Nanostructure

The ability to control the morphology and nanostructure of MgCr₂O₄ is paramount for tailoring its properties for specific applications. The synthesis method and its parameters are the primary levers for achieving this control.

Fabrication of MgCr₂O₄ Nanoparticles and Nanofibers

A variety of methods have been developed to produce MgCr₂O₄ nanoparticles with controlled sizes. The sol-gel auto-combustion method is particularly effective, capable of producing nanoparticles in the range of 10-40 nm. mdpi.comresearchgate.net The choice of fuel and chelating agent in this process has a direct impact on the resulting particle size. mdpi.com For example, one study reported average nanoparticle sizes of approximately 22 nm, 19 nm, and 16 nm when using HMTA, fructose, and tartaric acid as fuels, respectively. mdpi.com

Other methods for nanoparticle synthesis include:

Sol-gel method using stearic acid: This technique has been used to produce pirochromite (MgCr₂O₄) nanoparticles with sizes ranging from 39 to 71 nm. semanticscholar.orgscite.airesearchgate.net

Co-precipitation: This method involves the simultaneous precipitation of magnesium and chromium hydroxides from a solution, followed by calcination to form MgCr₂O₄. dbc.wroc.pl It has been used to produce nanospheres with particle sizes less than 40 nm. researchgate.net

Hydrothermal synthesis: This method uses high-temperature and high-pressure water to crystallize the material. It can produce ordered nanocrystals, for example, 7 nm crystals of spinel-type MgCr₂O₄. rsc.orgnih.gov Continuous hydrothermal flow synthesis (CHFS) is a variation that can produce even smaller, highly defective nanomaterials (sub-5 nm). rsc.orgnih.govjcesr.org

While the fabrication of MgCr₂O₄ nanofibers is less commonly reported, techniques such as electrospinning, which is widely used for producing polymeric and ceramic nanofibers, could potentially be adapted for this purpose. doi.orgnanoscience.com Template-based synthesis, where a material is deposited into a porous template, is another viable route for creating one-dimensional nanostructures like nanofibers. nanoscience.com

Influence of Synthetic Parameters on Crystallinity, Particle Size, and Defect Chemistry

The synthetic parameters play a critical role in determining the final characteristics of the MgCr₂O₄ material.

Crystallinity and Particle Size: The calcination or annealing temperature is a key factor influencing both crystallinity and particle size. Higher temperatures generally lead to increased crystallinity and larger particle sizes. For instance, in the sol-gel auto-combustion method, impurity-free MgCr₂O₄ nanostructures are typically formed at temperatures between 500 and 750 °C. mdpi.comresearchgate.net In another study using a sol-gel method, the average crystallite size increased from 30.8 nm to 63.2 nm when the annealing temperature was raised from 800 °C to 1000 °C. researchgate.net The type of precursor and the synthesis route also have a significant impact. For example, sol-gel methods generally produce smaller crystallite sizes compared to conventional solid-state reactions. sci-hub.se

Defect Chemistry: The defect chemistry of MgCr₂O₄, which includes point defects such as vacancies and interstitials, is crucial for its electrical and electrochemical properties. osti.govrsc.org The synthesis conditions can be tuned to control the type and concentration of these defects. For example, the atmosphere during synthesis (e.g., air or a reducing environment) can influence the oxidation state of chromium and the formation of oxygen vacancies. rsc.org

In the context of battery applications, introducing a high concentration of defects has been shown to be beneficial for improving the mobility of magnesium ions within the crystal lattice. rsc.orgnih.govjcesr.org Continuous hydrothermal flow synthesis (CHFS) followed by a rapid heating step has been used to create highly defective MgCr₂O₄, which exhibited enhanced electrochemical performance compared to its more crystalline counterpart. rsc.orgnih.govjcesr.org The introduction of dopants, such as substituting chromium with other metals like iron or gallium, is another strategy to manipulate the defect chemistry and, consequently, the electrical conductivity of MgCr₂O₄. rsc.org

Interactive Data Table: Synthesis Methods and Resulting Properties of MgCr₂O₄

| Synthesis Method | Precursors/Fuel | Calcination Temp. (°C) | Avg. Particle/Crystallite Size | Reference |

| Sol-Gel Auto-Combustion | Mg(NO₃)₂, Cr(NO₃)₃ / Fructose | 750 | ~19 nm | mdpi.com |

| Sol-Gel Auto-Combustion | Mg(NO₃)₂, Cr(NO₃)₃ / Tartaric Acid | 750 | ~16 nm | mdpi.com |

| Sol-Gel Auto-Combustion | Mg(NO₃)₂, Cr(NO₃)₃ / HMTA | 750 | ~22 nm | mdpi.com |

| Stearic Acid Sol-Gel | Magnesium Acetate, K₂Cr₂O₇ | 750 | 39-71 nm | semanticscholar.orgresearchgate.net |

| Co-precipitation | Tannery Wastewater | 650 | < 40 nm | dbc.wroc.plresearchgate.net |

| Hydrothermal (Batch) | - | - | ~7 nm | rsc.orgnih.gov |

| Hydrothermal (CHFS) | - | - | < 5 nm | rsc.orgnih.gov |

| Sol-Gel | MgCl₂·6H₂O, CrCl₃·6H₂O | 800 | 30.8 nm | researchgate.net |

| Sol-Gel | MgCl₂·6H₂O, CrCl₃·6H₂O | 1000 | 63.2 nm | researchgate.net |

Advanced Structural Investigations and Characterization of Dichromium Magnesium Tetraoxide Mgcro4

Diffraction Techniques for Crystalline and Atomic Structure Analysis

Diffraction methods are fundamental to understanding the atomic arrangement within crystalline materials like magnesium chromite. By analyzing the patterns produced when waves (X-rays, neutrons, or electrons) are scattered by the atomic lattice, researchers can deduce detailed information about the crystal structure.

X-ray Diffraction (XRD) for Phase Identification, Lattice Parameters, and Crystallite Size Determination

X-ray diffraction (XRD) is a primary tool for the characterization of MgCr₂O₄. It is used to confirm the formation of the single-phase spinel structure and to determine its fundamental crystallographic parameters. iitbhu.ac.inresearchgate.net At room temperature, MgCr₂O₄ crystallizes in the cubic Fd-3m space group. materialsproject.org The sharp and intense peaks in an XRD pattern are indicative of a well-defined crystalline structure. iitbhu.ac.in

The lattice parameter, which defines the size of the unit cell, is a key piece of information derived from XRD data. For MgCr₂O₄, the cubic lattice constant is approximately 8.33 Å at 20 K. gatech.edu However, this parameter can be influenced by temperature. For instance, one study reported a lattice constant of 8.32871 Å at 57.1 K. researchgate.net Below a critical temperature, MgCr₂O₄ undergoes a magnetostructural transition, and the crystal symmetry changes from cubic to tetragonal (I4₁/amd), which is observable through changes in the XRD pattern. ed.ac.ukresearchgate.net

Furthermore, XRD can be used to estimate the average crystallite size of nanocrystalline samples using the Scherrer equation, which relates the broadening of diffraction peaks to the size of the crystallites. iitbhu.ac.in For example, nanocrystalline MgCr₂O₄ synthesized via a sol-gel auto-combustion method was found to have particle sizes ranging from 10 to 40 nm. mdpi.comresearchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Crystal System (Room Temp) | Cubic | - | materialsproject.org |

| Space Group (Room Temp) | Fd-3m | - | materialsproject.org |

| Lattice Parameter (a) | ~8.33 Å | 20 K | gatech.edu |

| Lattice Parameter (a) | 8.3329(1) Å | 19 K | ed.ac.uk |

| Lattice Parameter (a) | 8.32871 Å | 57.1 K | researchgate.net |

| Low-Temperature Crystal System | Tetragonal | < 12.4 K | ed.ac.uk |

| Low-Temperature Space Group | I4₁/amd | 10 K | ed.ac.uk |

| Low-Temperature Lattice Parameters | a = 5.8961(1) Å, c = 8.3211(1) Å | 10 K | ed.ac.uk |

| Crystallite Size (example) | 34.6 nm | Calculated from (220) peak | iitbhu.ac.in |

Neutron Diffraction for Magnetic Structure Elucidation and Atomic Ordering

Neutron diffraction is particularly powerful for studying the magnetic properties of materials and for precisely locating lighter elements like oxygen, offering a complementary perspective to XRD. In MgCr₂O₄, the Cr³⁺ ions form a network of corner-sharing tetrahedra, which is a classic example of a geometrically frustrated lattice. gatech.edu This frustration suppresses simple long-range magnetic ordering.

High-resolution neutron powder diffraction studies have been crucial in understanding the low-temperature behavior of MgCr₂O₄. ed.ac.uk These studies reveal that at approximately 12.4 K, MgCr₂O₄ undergoes a first-order phase transition from a paramagnetic cubic phase to an antiferromagnetically ordered tetragonal phase. ed.ac.uk This transition is a simultaneous structural and magnetic event, where the structural distortion helps to partially relieve the magnetic frustration. ed.ac.uk

Neutron diffraction experiments have determined that in the low-temperature phase, the magnetic moments of the Cr³⁺ ions order in a complex antiferromagnetic structure. ed.ac.ukarxiv.org The ordered magnetic moment is found to be significantly lower than the theoretical value for a free Cr³⁺ ion, indicating that substantial magnetic frustration persists even in the ordered state. ed.ac.uk Inelastic neutron scattering experiments further probe the magnetic excitations (spin waves), providing detailed information about the magnetic exchange interactions between the Cr³⁺ ions. gatech.eduarxiv.org

| Property | Observation | Temperature | Reference |

|---|---|---|---|

| Magnetic Transition | Paramagnetic to Antiferromagnetic | ~12.4 K | ed.ac.uk |

| Transition Type | First-order, coincident structural and magnetic | 12.4 K | ed.ac.uk |

| Low-Temperature Magnetic Structure | Complex Antiferromagnetic | < 12.4 K | arxiv.org |

| Saturated Cr³⁺ Moment | 1.63 μB | Low Temperature | ed.ac.uk |

| Propagation Vectors | k₁=(1/2 1/2 0), k₂=(1 0 1/2) | Low Temperature | arxiv.org |

Electron Diffraction for Local Structural Information

Electron diffraction is a technique used within a transmission electron microscope (TEM) to obtain structural information from very small volumes of a material. It is especially useful for studying local structural details, defects, and inhomogeneities that may not be apparent in bulk diffraction techniques like XRD or neutron diffraction.

For MgCr₂O₄, electron diffraction can provide insights into local deviations from the average crystal structure determined by other methods. It has been suggested that the true local symmetry might deviate from the broadly accepted Fd-3m space group, with small displacements of atoms from their ideal positions. researchgate.net Electron energy-loss spectroscopy (EELS), often performed in conjunction with electron diffraction, can probe the local chemical environment, coordination, and electronic structure. arxiv.org These techniques are invaluable for understanding the complete structural picture of complex materials like magnesium chromite, from the bulk down to the near-atomic scale. arxiv.orgdntb.gov.ua

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with a material to probe its energy levels, providing information on chemical bonding, elemental composition, and electronic states.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Chemical Bonding

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of chemical bonds within a material. For metal oxides like MgCr₂O₄, the FTIR spectrum is characterized by absorption bands in the fingerprint region (typically below 1000 cm⁻¹) that correspond to the vibrations of the metal-oxygen (M-O) bonds in the crystal lattice.

In the spinel structure of MgCr₂O₄, two main types of M-O vibrations are expected: those associated with the tetrahedrally coordinated Mg²⁺ ions and those with the octahedrally coordinated Cr³⁺ ions. Studies have identified characteristic absorption bands for MgCr₂O₄. mdpi.comresearchgate.net For instance, a prominent band observed around 640 cm⁻¹ is attributed to the stretching vibrations of the Cr³⁺-O²⁻ bonds in the octahedral sites. mdpi.comresearchgate.net Other bands at lower frequencies, such as those around 492-498 cm⁻¹ and 410-418 cm⁻¹, are assigned to vibrations involving both the tetrahedral (Mg²⁺-O²⁻) and octahedral (Cr³⁺-O²⁻) sites. mdpi.comresearchgate.net The positions and shapes of these bands confirm the formation of the spinel structure and can be sensitive to factors like crystallite size and cation distribution.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~640 | Cr³⁺-O²⁻ stretching in octahedral sites | mdpi.comresearchgate.net |

| 492 - 498 | Lattice vibrations of Mg²⁺, Cr³⁺–O²⁻ (tetrahedral and octahedral) | mdpi.comresearchgate.net |

| 410 - 418 | Lattice vibrations of Mg²⁺, Cr³⁺–O²⁻ (tetrahedral and octahedral) | mdpi.comresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition, Chemical States, and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of the elements within the top few nanometers of a material's surface. filab.frthermofisher.comthermofisher.com The technique works by irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. thermofisher.comthermofisher.com

For MgCr₂O₄, XPS analysis confirms the presence of magnesium, chromium, and oxygen on the surface of synthesized samples. iitbhu.ac.in Crucially, it provides detailed information about the oxidation states of the metal ions. The binding energy of the core-level electrons is sensitive to the chemical environment. In MgCr₂O₄, the Cr 2p spectrum is analyzed to confirm the +3 oxidation state of chromium, which is characteristic of the spinel. iitbhu.ac.inbohrium.com For example, the binding energy for the Cr 2p₃/₂ peak is found at approximately 576.3 eV, which is consistent with Cr³⁺ in a Cr₂O₃-like environment. iitbhu.ac.in The presence of other oxidation states, such as Cr⁶⁺ (at a higher binding energy of ~579.0 eV), could indicate surface oxidation or the presence of impurities. iitbhu.ac.in

Similarly, the Mg 1s spectrum, with a characteristic peak around 1304 eV, confirms the presence of Mg²⁺. iitbhu.ac.in The O 1s spectrum can often be deconvoluted into multiple peaks, with the main peak (~530.1 eV) attributed to the lattice oxygen in the metal-oxygen bonds of the spinel, and other peaks at higher binding energies potentially indicating the presence of surface hydroxyl groups or adsorbed oxygen species. iitbhu.ac.in

| Element/Orbital | Binding Energy (eV) | Species | Reference |

|---|---|---|---|

| Cr 2p₃/₂ | ~576.3 | Cr³⁺ | iitbhu.ac.in |

| Cr 2p₃/₂ | ~579.0 | Cr⁶⁺ (potential surface species) | iitbhu.ac.in |

| Mg 1s | ~1304 | Mg²⁺ | iitbhu.ac.in |

| O 1s | ~530.1 | Lattice Oxygen (M-O) | iitbhu.ac.in |

| O 1s | ~532.6 | Surface absorbed species (e.g., -OH, carbonates) | iitbhu.ac.in |

Raman Spectroscopy for Phonon Modes and Structural Symmetry

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing insights into its crystal structure and symmetry. For dichromium magnesium tetraoxide, which crystallizes in a cubic spinel structure with the Fd-3m space group, group theory predicts five Raman active modes: A₁g, E_g, and 3F₂g. researchgate.net

Studies on synthetic MgCr₂O₄ have identified distinct Raman peaks corresponding to these modes. A prominent and intense band observed around 682-684 cm⁻¹ is assigned to the A₁g mode, which arises from the symmetric stretching of the Cr-O bonds within the CrO₆ octahedra. researchgate.net Another well-defined peak is typically found near 445-446 cm⁻¹, corresponding to the E_g mode, associated with the movement of oxygen ions in the crystal lattice. researchgate.net Other weaker F₂g modes have been observed at approximately 542 cm⁻¹ and 612 cm⁻¹. researchgate.net The absence of additional bands related to cation disorder or residual chromium oxide (Cr₂O₃) in high-quality samples confirms the purity and structural integrity of the synthesized material. researchgate.net

| Raman Peak Position (cm⁻¹) | Vibrational Mode | Description |

| ~684 | A₁g | Symmetric Cr-O stretching in CrO₆ octahedra |

| ~612 | F₂g | Oxygen vibrations |

| ~542 | F₂g | Oxygen vibrations |

| ~446 | E_g | Oxygen vibrations |

| ~227 | F₂g(1) | Weak, not always detected |

Table 1: Typical Raman active modes observed for this compound. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions and determine the optical band gap of materials. This compound has been identified as a material with relatively high bandgap energies, making it suitable for applications such as photodetectors. semanticscholar.orgrsc.org The bandgap of pure MgCr₂O₄ is in a range that allows it to absorb ultraviolet photons, similar to semiconductors like TiO₂ and ZnO. semanticscholar.org

The direct band gap energy (E_g) for MgCr₂O₄ nanoparticles has been reported to be in the range of 2.80 eV to 2.98 eV, with variations depending on the synthesis method and resulting particle size. mdpi.com Some studies have also reported a weak absorption shoulder around 2.5 eV, which may be attributed to defects such as oxygen vacancies. mdpi.com The optical properties, including the band gap, can be intentionally modified. For instance, substituting nickel (Ni) and copper (Cu) into the MgCr₂O₄ structure has been shown to lower the bandgap energies, extending the material's light absorption range into the visible spectrum. semanticscholar.orgrsc.org This tunability of the optical properties opens up possibilities for its use in a wider range of optoelectronic applications. semanticscholar.org

| Synthesis Method | Reported Band Gap (E_g) | Reference |

| Sol-gel auto-combustion (using tartaric acid) | ~2.98 eV | mdpi.com |

| Sol-gel auto-combustion (using fructose) | ~2.87 eV | mdpi.com |

| Sol-gel auto-combustion (using hexamethylenetetramine) | ~2.80 eV | mdpi.com |

| Stearic Acid Sol-Gel Method | ~1.8 eV | semanticscholar.org |

Table 2: Reported optical band gap values for this compound synthesized by different methods.

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the surface features, internal structure, and elemental composition of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Analysis

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and grain structure of this compound. SEM micrographs have revealed that the morphology can vary significantly depending on the synthesis method. For instance, powders synthesized by the sol-gel auto-combustion route have shown irregular microstructures with nearly spherical particles. researchgate.netjournalijar.com In some cases, these powders exhibit a uniform, coarse structure with well-defined crystalline features. researchgate.net The size of the constituent particles can range from the nanometer scale (10-40 nm) to several micrometers (1.74 to 3.17 µm). sciforum.netmdpi.comresearchgate.net SEM analysis of samples prepared by heating oxide/graphite mixtures with concentrated sunlight has shown macroporous surfaces with particle or agglomerate diameters of 3–20 µm. sci-hub.se

Transmission Electron Microscopy (TEM) for Nanostructure, Lattice Imaging, and Defect Characterization

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the detailed characterization of the nanostructure, including lattice imaging and the identification of crystal defects. TEM studies on MgCr₂O₄ nanoparticles have confirmed their crystalline nature and have shown particle sizes consistent with those determined by other methods, often in the range of 20 nm. researchgate.netresearchgate.net For nanoparticles synthesized via a sol-gel method using stearic acid, TEM revealed a nearly spherical shape with sizes ranging from 39 nm to 71 nm. semanticscholar.orgresearchgate.net High-resolution TEM (HR-TEM) can visualize the lattice fringes of the cubic crystal structure. bilkent.edu.tr Direct investigation using aberration-corrected scanning transmission electron microscopy (STEM) has even allowed for the observation of atomic transport pathways and the formation of point defects like vacancies, which can lead to phase transitions. acs.org Such detailed analysis is crucial for understanding phenomena like ion migration in battery applications. osti.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Homogeneity

Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used to determine the elemental composition and its spatial distribution within a sample. For this compound, EDS analysis consistently confirms the presence of magnesium (Mg), chromium (Cr), and oxygen (O) in the expected stoichiometric ratios, verifying the formation of the MgCr₂O₄ phase. mdpi.comsemanticscholar.orgjournalijar.com Elemental mapping using EDS shows the uniform distribution of these elements throughout the sample, indicating compositional homogeneity. researchgate.nettandfonline.comresearchgate.net This technique is also crucial for confirming the absence of impurities and for analyzing the distribution of dopant elements in substituted magnesium chromite. tandfonline.com

| Element | Expected Atomic % (in MgCr₂O₄) |

| Magnesium (Mg) | 14.29 |

| Chromium (Cr) | 28.57 |

| Oxygen (O) | 57.14 |

Table 3: Theoretical elemental composition of this compound. EDS analysis is used to experimentally verify these ratios.

Advanced Analytical Techniques for Trace Analysis and Bulk Composition

Beyond the primary characterization methods, other advanced analytical techniques are employed to gain a more comprehensive understanding of the bulk composition and trace element content of this compound. Techniques like X-ray fluorescence (XRF) can provide precise bulk chemical analysis, quantifying the major and minor element concentrations. researchgate.net For determining the valence states of the constituent ions, particularly chromium, X-ray photoelectron spectroscopy (XPS) is a valuable tool. researchgate.net Furthermore, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be utilized for highly sensitive trace element analysis, which is important as even small amounts of impurities or dopants can significantly influence the material's properties. The combination of these advanced techniques provides a complete picture of the material's chemical and structural characteristics, which is essential for its application in advanced technologies.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Elemental Quantification

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a widely used analytical technique for determining the elemental composition of various materials. epa.govunine.ch The method involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. The intense heat of the plasma excites atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. epa.gov A spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the concentration of each element. epa.gov

In the context of this compound, ICP-AES is an ideal method for quantifying the major elemental constituents, namely magnesium (Mg) and chromium (Cr), to verify the stoichiometric ratio of the synthesized material. The technique's robustness allows for the analysis of samples with high concentrations of dissolved solids, which is often the case after the digestion of ceramic materials. thermofisher.com

Research on refractory materials and spinel oxides has demonstrated the utility of ICP-AES for accurate elemental quantification. For instance, studies on chromite ores and other complex oxides have established reliable methods for sample digestion and analysis, achieving good precision and accuracy. researchgate.net The selection of appropriate analytical wavelengths for Mg and Cr is critical to avoid spectral interferences from the matrix.

Below is a representative data table illustrating the kind of results obtained from an ICP-AES analysis of a hypothetical MgCr₂O₄ sample. The data showcases the method's ability to accurately determine the elemental composition.

Representative ICP-AES Analysis of a Synthesized this compound Sample

| Element | Theoretical Concentration (mg/L) | Measured Concentration (mg/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Magnesium (Mg) | 50.0 | 49.6 | 99.2 | 1.5 |

| Chromium (Cr) | 100.0 | 101.2 | 101.2 | 1.8 |

Note: The data presented in this table are representative examples based on typical performance characteristics of ICP-AES for the analysis of similar ceramic materials. The theoretical concentrations are based on a hypothetical digested sample of pure MgCr₂O₄.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ultrasensitive Elemental Analysis

For the detection of trace and ultra-trace elemental impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity, often reaching parts-per-trillion (ppt) levels. lucideon.com Similar to ICP-AES, ICP-MS utilizes an argon plasma to ionize the sample. However, instead of measuring emitted light, the resulting ions are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov This allows for the precise identification and quantification of elements at extremely low concentrations.

In the analysis of high-purity advanced ceramics like this compound, controlling trace impurities is critical as they can significantly influence the material's physical and chemical properties. ICP-MS is capable of detecting a wide range of elements from the periodic table, making it an invaluable tool for quality control and material certification. ias.ac.in The high sensitivity of ICP-MS necessitates careful sample preparation in a clean environment to avoid contamination. nih.gov

Method validation studies for the analysis of various matrices, including those similar to digested ceramic samples, have demonstrated the high accuracy and precision of ICP-MS for trace element determination. mdpi.com For complex matrices, techniques to mitigate interferences, such as the use of collision/reaction cells, are often employed to ensure reliable results. thermofisher.com

The following table provides an example of the data that can be obtained from an ICP-MS analysis for trace impurities in a high-purity this compound sample.

Representative ICP-MS Analysis for Trace Element Impurities in this compound

| Element | Isotope Measured | Limit of Detection (LOD) (µg/kg) | Measured Concentration (µg/kg) |

| Aluminum (Al) | 27Al | 0.5 | 12.3 |

| Iron (Fe) | 56Fe | 0.2 | 25.8 |

| Nickel (Ni) | 60Ni | 0.1 | 5.1 |

| Copper (Cu) | 63Cu | 0.1 | 2.7 |

| Zinc (Zn) | 66Zn | 0.3 | 8.9 |

| Cadmium (Cd) | 111Cd | 0.05 | <0.5 |

| Lead (Pb) | 208Pb | 0.05 | 1.4 |

Note: The data in this table are representative and based on the typical performance of modern ICP-MS instrumentation for the analysis of high-purity ceramic materials. The measured concentrations are for a hypothetical high-purity MgCr₂O₄ sample.

Theoretical Frameworks and Computational Modeling of Dichromium Magnesium Tetraoxide Mgcro4

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical calculations are at the forefront of understanding the intrinsic properties of materials at the atomic level. For dichromium magnesium tetraoxide, these methods elucidate the electronic behavior and bonding that govern its macroscopic properties.

Density Functional Theory (DFT) for Ground State Properties, Electronic Band Structure, and Stability

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively used to determine the ground-state properties of this compound. DFT calculations can accurately predict lattice parameters, bulk modulus, and the cohesive energy, which are fundamental to understanding the material's stability.

The electronic band structure, a critical aspect of a material's electronic properties, is also a key output of DFT calculations. The band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band, determines the material's electrical conductivity and optical properties. For this compound, DFT calculations have predicted a range of band gap values, which can be influenced by the specific exchange-correlation functional used in the calculation.

| Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| DFT (Materials Project) | 2.854 | cnr.it |

| - | ~1.8 | mdpi.com |

| Synthesized Nanoparticles (HMTA) | ~2.80 | researchgate.net |

| Synthesized Nanoparticles (FS) | ~2.87 | researchgate.net |

| Synthesized Nanoparticles (TA) | ~2.98 | researchgate.net |

Furthermore, DFT combined with other methods can establish parameters for more complex models. For instance, a combination of DFT-based energy mapping and classical Monte Carlo simulations has been used to determine precise Heisenberg Hamiltonian parameters for the high-temperature cubic and low-temperature tetragonal and orthorhombic structures of MgCr₂O₄ mdpi.comnih.gov.

Ab Initio Molecular Dynamics Simulations for Dynamic Processes and Thermodynamics

Ab initio molecular dynamics (AIMD) is a simulation method in which the forces on the atoms are calculated from first principles (ab initio) using electronic structure theory, typically DFT. This approach allows for the study of the dynamic behavior of atoms in a material over time, providing insights into processes such as diffusion, phase transitions, and thermal vibrations.

While specific AIMD studies focused solely on the dynamic processes and thermodynamics of pure this compound are not extensively documented in publicly available literature, the methodology is well-suited for such investigations. For instance, AIMD has been employed to clarify the dissolution mechanism of the similar spinel compound, magnesium aluminate (MgAl₂O₄), demonstrating the capability of this technique to model dynamic events in complex oxide structures aps.org.

By simulating the motion of atoms at different temperatures, AIMD can be used to compute thermodynamic properties like the free energy, enthalpy, and entropy of this compound. It can also be used to predict the material's behavior at extreme conditions of high temperature and pressure. Combining AIMD with techniques like the phonon Boltzmann transport equation allows for the evaluation of thermal properties, as has been demonstrated for materials like magnesium oxide (MgO) at temperatures up to 1500 K oaepublish.com.

Atomistic Simulations and Force Field Development

Atomistic simulations, which include methods like classical molecular dynamics and Monte Carlo, offer a computationally less expensive alternative to quantum mechanical calculations for studying larger systems and longer timescales. These methods rely on empirical interatomic potentials, or force fields, to describe the interactions between atoms.

Classical Molecular Dynamics for Simulating Material Behavior at Elevated Temperatures and Pressures

Classical Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of materials under various conditions, including elevated temperatures and pressures. In an MD simulation, the classical equations of motion for a system of atoms are solved numerically. The forces between the atoms are calculated using a predefined force field.

For this compound, MD simulations can be used to study a wide range of phenomena that are relevant to its applications. For example, simulations at high temperatures can provide insights into its thermal stability, melting behavior, and the dynamics of ionic diffusion. By applying external pressure in the simulation, it is possible to study the mechanical response of the material, including its elastic properties and potential phase transitions under compression. While specific classical MD studies on MgCr₂O₄ at high temperatures and pressures are not widely reported, the methodology has been successfully applied to other spinels and related materials, providing a framework for future investigations.

Monte Carlo Simulations for Statistical Mechanics and Phase Transitions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC methods are particularly useful for studying statistical mechanics and phase transitions.

A notable application of MC simulations to this compound has been in the study of its magnetic properties. MgCr₂O₄ is a prime example of a highly frustrated pyrochlore (B1171951) lattice antiferromagnet. Upon cooling, it undergoes a distortion to a lower symmetry and orders magnetically. This process has been investigated using a combination of DFT-based energy mapping and classical Monte Carlo simulations mdpi.comnih.gov. These simulations have been instrumental in understanding the spin-Peierls transition in this material, where a structural distortion is mediated by a magnetic energy gain due to a lower degree of frustration nih.gov. By employing a Monte Carlo algorithm, researchers can account for thermal fluctuations and remarkably fit the experimental transition temperature within a few Kelvin mdpi.com.

Predictive Modeling for Material Properties and Performance

Predictive modeling, often leveraging machine learning and other data-driven techniques, is an emerging area in materials science that aims to forecast the properties and performance of materials based on their composition, structure, and processing parameters.

For a material like this compound, predictive models can be developed to estimate a range of properties, including mechanical strength, thermal conductivity, and catalytic activity. These models are typically trained on datasets of experimental or computational data. For instance, machine learning algorithms such as decision tree regression, random forest regression, and XGBoost regression have been successfully used to predict the mechanical properties of magnesium matrix composites mdpi.com. These models can utilize various input parameters, including material composition and processing conditions, to forecast properties like yield strength mdpi.com.

Similarly, machine learning approaches coupled with multiscale computation have been employed to predict the thermal conductivity of multi-component magnesium alloys. A comprehensive database of thermal conductivity measurements can be used to train a model that incorporates elemental characteristics, thermodynamic properties, and electronic structure parameters as features. Such predictive tools can accelerate the discovery and design of new materials with desired properties, and similar methodologies could be applied to develop predictive models for the performance of this compound in various applications.

Computational Prediction of Electronic and Magnetic Properties of MgCr₂O₄

Computational methods, particularly those based on density functional theory (DFT), have been instrumental in predicting the electronic and magnetic properties of this compound. These theoretical studies provide a fundamental understanding of its behavior, which is crucial for its various applications.

Ab initio calculations, which are based on first principles, have been employed to determine the magnetic ground state of MgCr₂O₄. These calculations can predict the spin exchange Hamiltonian and simulate the effects of thermal fluctuations on the magnetic ordering. okayama-u.ac.jp Theoretical models have explored the frustrated magnetism in MgCr₂O₄, which arises from the geometric arrangement of magnetic ions in the spinel lattice. okayama-u.ac.jp The Curie-Weiss and Néel temperatures, which characterize the magnetic behavior, are key parameters that can be estimated through these computational approaches. okayama-u.ac.jp

The Materials Project, a comprehensive database of computed materials properties, provides calculated data for MgCr₂O₄. According to their DFT calculations, the final magnetic moment for the unit cell is 0.000 μB, with an antiferromagnetic (AFM) ordering. materialsproject.org This suggests that the magnetic moments of the chromium ions align in an antiparallel manner, resulting in a net zero magnetic moment at low temperatures. However, it is important to note that experimental studies on MgCr₂O₄ nanoparticles have indicated paramagnetic behavior, which may be attributed to finite-size effects or surface phenomena not captured in bulk material calculations.

First-principles calculations have also been used to investigate the electronic structure of MgCr₂O₄, particularly in the context of its potential use in Mg-ion batteries. berkeley.edu These studies often employ DFT with a Hubbard U correction (DFT+U) to more accurately describe the electron correlation effects associated with the d-electrons of chromium. berkeley.edu The calculated density of states (DOS) and band structure provide insights into the material's conductivity and electrochemical properties. While DFT calculations are powerful, they can sometimes underestimate the band gap of materials. materialsproject.org

| Computational Parameter | Predicted Value | Method |

| Magnetic Ordering | Antiferromagnetic (AFM) | DFT |

| Final Magnetic Moment | 0.000 μB | DFT |

| Formation Energy | -2.646 eV/atom | DFT |

| Energy Above Hull | 1.784 eV/atom | DFT |

Table 1: Computationally Predicted Properties of this compound. This table summarizes key electronic and magnetic parameters of MgCr₂O₄ as predicted by Density Functional Theory (DFT) calculations from the Materials Project. materialsproject.org

Modeling of Reaction Mechanisms, Surface Interactions, and Catalytic Pathways

Computational modeling plays a crucial role in elucidating the mechanisms of catalytic reactions occurring on the surface of materials like this compound. By simulating the interactions between reactants and the catalyst surface, researchers can gain a detailed understanding of the catalytic pathways and identify the active sites.

While specific computational studies on the reaction mechanisms and surface interactions of MgCr₂O₄ are limited, the catalytic decomposition of hydrogen peroxide (H₂O₂) in its presence has been a subject of experimental investigation. A proposed radical-based mechanism for this reaction involves the redox couple of chromium ions (Cr³⁺/Cr⁶⁺). The proposed steps are as follows:

Oxidation of Cr³⁺: Cr³⁺ + 3H₂O₂ → Cr⁶⁺ + 3HO⁻ + 3HO• + 3e⁻

Reduction of Cr⁶⁺: Cr⁶⁺ + 3e⁻ + 3H₂O₂ → Cr³⁺ + 3H⁺ + 3HOO•

Radical Recombination: HOO• + HO• → O₂ + H₂O

Radical Recombination: HO• + •OH → ½O₂ + H₂O

Neutralization: H⁺ + HO⁻ → H₂O

This proposed mechanism highlights the role of the chromium ions in generating highly reactive hydroxyl (HO•) and hydroperoxyl (HOO•) radicals, which then lead to the formation of oxygen and water.

DFT calculations are a powerful tool for investigating such catalytic processes. For instance, DFT studies on the Fenton reaction, which also involves the decomposition of H₂O₂, have provided detailed insights into the reaction cycle, including the identification of transition states and the calculation of energy barriers for each elementary step. ichem.mdichem.md Similar computational approaches could be applied to MgCr₂O₄ to validate the proposed mechanism, determine the energetics of each step, and understand the role of the magnesium and oxygen ions in the catalytic process.

Furthermore, computational models can be used to study the adsorption of reactant molecules on the surface of MgCr₂O₄. By calculating the adsorption energies and analyzing the electronic structure of the adsorbed species, researchers can identify the most favorable adsorption sites and understand how the electronic properties of the catalyst influence the activation of the reactants. For example, DFT calculations have been used to study the adsorption and decomposition of H₂O₂ on other metal oxide surfaces, providing a framework for similar investigations on MgCr₂O₄.

Simulation of this compound (MgCr₂O₄) Interactions within Composite Systems

While specific simulation studies focusing on MgCr₂O₄ within composite systems are not widely available, the methodologies for such investigations are well-established. Molecular dynamics (MD) and computational fluid dynamics (CFD) are two powerful simulation techniques that can be employed to study these systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interfacial interactions between MgCr₂O₄ nanoparticles and a polymer or ceramic matrix. By modeling the atoms and their interactions with appropriate force fields, MD can be used to:

Predict the interfacial binding energy: This determines the strength of the adhesion between the filler and the matrix, which is crucial for the mechanical properties of the composite.

Analyze the structure of the interface: MD can reveal how the polymer chains or matrix atoms arrange themselves around the MgCr₂O₄ nanoparticles.

Simulate the mechanical response: By applying virtual stress or strain to the composite model, MD can predict mechanical properties such as Young's modulus, tensile strength, and fracture toughness.

Computational Fluid Dynamics (CFD) Simulations: CFD can be used to model the behavior of MgCr₂O₄ particles when dispersed in a fluid medium, which is relevant for applications such as catalytic slurries or the fabrication of composites through liquid-phase processing. CFD simulations can help to:

Understand the dispersion of nanoparticles: CFD can predict how the particles are distributed within the fluid under different flow conditions.

Model heat and mass transfer: In catalytic applications, CFD can simulate the transport of reactants to the surface of the MgCr₂O₄ particles and the removal of products.

Optimize processing parameters: CFD can be used to design and optimize processes such as mixing and coating to achieve a desired particle distribution within the composite material.

The insights gained from these simulations can guide the experimental design and optimization of MgCr₂O₄-based composite materials for a wide range of applications.

Research on Electronic and Magnetic Properties of Dichromium Magnesium Tetraoxide Mgcro4

Fundamental Electronic Structure Studies

The electronic structure of Dichromium magnesium tetraoxide (also known as magnesium chromite) dictates its potential for various applications, from semiconductors to catalytic supports. Understanding its fundamental electronic properties, such as the band gap and the influence of defects, is crucial for harnessing its capabilities.

Investigation of Band Gap Characteristics and Electronic Transport Phenomena

The band gap is a critical parameter that determines the electronic and optical properties of a material. For this compound, the reported band gap values vary depending on the synthesis method and the material's form, such as nanoparticles. Studies have reported experimental band gaps for MgCr₂O₄ nanoparticles to be approximately 1.8 eV, while other research indicates values ranging from 2.80 eV to 2.98 eV. growingscience.commdpi.com Yet another study on nanoparticles synthesized via a sol-gel method calculated the band gap to be around 3.30 eV from photoluminescence spectroscopy. researchgate.net These variations highlight the sensitivity of the electronic structure to particle size and synthesis conditions.

This compound is known to be a p-type semiconducting material. tandfonline.com Computational studies based on Density Functional Theory (DFT) provide further insights into its electronic transport properties. Ab-initio calculations offer condensed data on key transport coefficients at specific doping levels and temperatures.

| Property | Value | Unit |

|---|---|---|

| Band Gap (ΔE) | Varies (e.g., 1.8, 2.80-2.98, 3.30) | eV |

| Semiconductor Type | p-type | - |

| Seebeck Coefficient (S) | Data available from computational databases | μV/K |

| Power Factor (PF) | Data available from computational databases | μW/(m·K²) |

Role of Intrinsic and Extrinsic Defects on Electronic Behavior of MgCr₂O₄

Defects within the crystal lattice, whether intrinsic (like vacancies) or extrinsic (impurities), can significantly alter the electronic behavior of this compound. For instance, weak absorption peaks observed around 2.5 eV in optical spectra have been attributed to the presence of oxygen vacancy defects. mdpi.com The magnetic properties of MgCr₂O₄ have also been shown to be sensitive to nonstoichiometry, which implies that deviations from the ideal chemical formula create defects that impact its electronic and magnetic state. berkeley.edu

In the broader context of spinel structures, defects such as cation disorder and structural vacancies are known to play a crucial role in the material's response to external stimuli like radiation. researchgate.net Cation substitution, an example of controlled extrinsic defect introduction, has been proposed as a mechanism to modify the electrochemical properties of the material by suppressing the formation of stable magnesium-vacancy orderings. berkeley.edu Doping with non-magnetic ions like Ga³⁺ can cause anomalous lattice shrinkage due to site disorder, which in turn significantly alters the magnetic interactions and electronic behavior. mdpi.com

Advanced Magnetic Characterization and Mechanisms

The magnetic properties of this compound are particularly complex due to the geometric arrangement of the Cr³⁺ magnetic ions, which form a pyrochlore (B1171951) lattice. This arrangement leads to strong antiferromagnetic interactions and geometric frustration, resulting in a rich variety of magnetic phenomena. aps.org

Magnetization Measurements (M-H, M-T, M-H loops) and Magnetic Hysteresis

Magnetization measurements are essential for characterizing the magnetic response of MgCr₂O₄. Magnetization versus magnetic field (M-H) curves for chromium spinels show that MgCr₂O₄ exhibits continuously increasing magnetization with the field at low temperatures (4.2 K). researchgate.net Vibrating Sample Magnetometer (VSM) studies on paramagnetic MgCr₂O₄ nanoparticles have measured a magnetization value of approximately 0.2 emu/g. growingscience.com

Magnetic hysteresis, the retention of magnetization after the removal of an external magnetic field, is a key feature of certain magnetic materials. wikipedia.orggsu.edu In MgCr₂O₄, a subtle thermal hysteresis is observed in specific heat measurements between field-cooled (FC) and zero-field-cooled (ZFC) conditions. This is attributed to the coupling of the magnetic ordering with a first-order structural phase transition. aps.org While bulk MgCr₂O₄ is primarily antiferromagnetic at low temperatures, doping can introduce ferromagnetic behavior, which would be characterized by a distinct hysteresis loop. mdpi.com

Exploration of Ferromagnetic, Paramagnetic, and Diamagnetic Responses in MgCr₂O₄

Materials can be broadly classified based on their response to a magnetic field as diamagnetic (weakly repelled), paramagnetic (weakly attracted), or ferromagnetic (strongly attracted). nde-ed.orgyoutube.com

Paramagnetism: Above its magnetic ordering temperature, this compound enters a highly frustrated cooperative paramagnetic regime. aps.org Synthesized MgCr₂O₄ nanoparticles have also been shown to exhibit paramagnetic behavior. growingscience.com In a paramagnetic state, the material is weakly attracted to a magnetic field but does not retain any magnetism once the field is removed. physlink.com

Antiferromagnetism: The dominant magnetic interaction in MgCr₂O₄ is antiferromagnetic. aps.org Below its ordering temperature, the magnetic moments of the Cr³⁺ ions align in an anti-parallel manner, resulting in no net external magnetic moment. materialsproject.org

Ferromagnetism: While pure, bulk MgCr₂O₄ is not ferromagnetic, this behavior can be induced. For instance, structural distortions introduced by doping can trigger ferromagnetic interactions. mdpi.com Ferromagnetism is characterized by the spontaneous alignment of magnetic moments and the ability to remain magnetized (hysteresis). physlink.com The Materials Project also provides computational data for a ferromagnetic state of MgCr₂O₄, predicting a total magnetization of 6.00 µB per formula unit. materialsproject.org

Understanding Magnetic Ordering Temperatures and Transitions

This compound undergoes a phase transition from a paramagnetic state to a magnetically ordered state at cryogenic temperatures. This transition is complex and occurs in stages. A Néel temperature (Tₙ) of approximately 13 K is widely reported, at which a spin Jahn-Teller transition leads to a slight tetragonal distortion of the crystal lattice. aps.org

Detailed studies have revealed two distinct magnetic transitions. researchgate.net

First Transition (H-phase): Occurs at around 16 K, where the material enters a partially ordered antiferromagnetic state. aps.orgresearchgate.net

Second Transition (L-phase): This transition is initiated by the magnetostructural distortion at approximately 13 K (or 13.5 K) and results in the final, complex long-range ordered magnetic structure. aps.orgresearchgate.netcambridge.org

Doping the material with other ions can significantly impact these transition temperatures. For example, doping with Ga³⁺ weakens the magnetic interactions and leads to a reduction in the Néel temperature. mdpi.com

| Property | Temperature (K) | Description |

|---|---|---|

| First Magnetic Transition (Paramagnetic to H-phase) | ~16 K | Transition into a partially ordered magnetic state. aps.orgresearchgate.net |

| Néel Temperature (Tₙ) / Second Transition (H-phase to L-phase) | ~13 - 13.5 K | Coupled with a structural transition to a tetragonal phase, resulting in a complex, long-range antiferromagnetic order. aps.orgcambridge.org |

| Cooperative Paramagnetic Regime | > 16 K | Characterized by strong antiferromagnetic interactions and geometric frustration. aps.org |

Influence of Cation Distribution and Stoichiometry on Magnetic Behavior

This compound, MgCr₂O₄, crystallizes in the spinel structure, a framework that plays a crucial role in determining its magnetic properties. The spinel lattice consists of two types of crystallographic sites for the cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of Magnesium (Mg²⁺) and Chromium (Cr³⁺) ions among these sites, known as cation distribution, is the primary factor governing the magnetic behavior of the material.

MgCr₂O₄ is characterized as a normal spinel . In this configuration, the divalent Mg²⁺ ions preferentially occupy the tetrahedral A-sites, while the trivalent Cr³⁺ ions occupy the octahedral B-sites. This specific arrangement is energetically favorable and highly stable. The magnetic properties of MgCr₂O₄ are dominated by the interactions between the Cr³⁺ ions located on the B-sites. These ions are subject to strong antiferromagnetic superexchange interactions, which lead to the material exhibiting antiferromagnetic (AFM) ordering at low temperatures. okayama-u.ac.jparxiv.org The Néel temperature (Tₙ), below which this AFM ordering occurs, is approximately 12-13 K. okayama-u.ac.jp

The degree of cation inversion, which describes the fraction of A-sites occupied by B-site cations and vice-versa, is nearly zero for MgCr₂O₄. This indicates a highly ordered normal spinel structure with minimal mixing of Mg²⁺ and Cr³⁺ ions between the sites. This structural integrity is maintained even at high annealing temperatures, confirming the stability of the normal cation distribution.

Stoichiometry, or the precise ratio of elements in the compound, also significantly impacts magnetic behavior. While stoichiometric MgCr₂O₄ behaves as a classic frustrated antiferromagnet, deviations from this ideal composition can introduce profound changes. arxiv.org Non-stoichiometry, such as the presence of excess Mg or Cr, can lead to the formation of point defects like vacancies or antisite defects (where an ion occupies the wrong type of site). These defects can alter the local magnetic exchange pathways and introduce magnetic frustration or uncompensated spins. For instance, non-stoichiometry resulting in hole doping has been shown to have a substantial effect on the magnetic properties in the broader spinel family, even at low concentrations. arxiv.org In non-stoichiometric Zn₁₊ₓCr₂₋ₓO₄, a related compound, complex changes in magnetic correlations above the ordering temperature were observed, highlighting the sensitivity of the magnetic state to compositional variations. arxiv.org

| Property | Description | Reference |

|---|---|---|

| Spinel Type | Normal | nih.gov |

| A-Site Occupant (Tetrahedral) | Mg²⁺ | materialsproject.org |

| B-Site Occupant (Octahedral) | Cr³⁺ | materialsproject.org |

| Dominant Magnetic Interaction | Antiferromagnetic superexchange between B-site Cr³⁺ ions | okayama-u.ac.jparxiv.org |

| Magnetic Ordering | Antiferromagnetic (AFM) | okayama-u.ac.jpmaterialsproject.org |

| Néel Temperature (Tₙ) | ~12-13 K | okayama-u.ac.jp |

Dielectric Properties and Related Phenomena

The dielectric properties of MgCr₂O₄ are characterized by a strong dependence on the frequency of the applied electric field. The dielectric constant (or relative permittivity, ε') is a measure of a material's ability to store electrical energy. For MgCr₂O₄, as with many spinel chromites and ferrites, the dielectric constant is typically high at low frequencies and decreases as the frequency increases, eventually reaching a constant value at very high frequencies. iosrjournals.org This phenomenon is known as dielectric dispersion.

Similarly, the dielectric loss (tan δ), which represents the energy dissipated within the material, also shows a strong frequency dependence. The dielectric loss is generally higher at lower frequencies and decreases with increasing frequency. iosrjournals.org This behavior indicates that the mechanisms responsible for polarization are most active at lower frequencies.

Research on nanocrystalline MgCr₂O₄ has shown that the dielectric constant can be influenced by particle size, with values ranging from approximately 10 to 21 at a frequency of 1 Hz. Theoretical calculations based on Density Functional Theory (DFT) provide values for the static (zero frequency) dielectric constant, which is a key intrinsic property of the material.

| Property | Value | Conditions / Method | Reference |

|---|---|---|---|

| Total Dielectric Tensor (εᵢⱼ) | 9.15 | Calculated (Static) | materialsproject.org |

| Electronic Contribution (εᵢⱼ∞) | 4.44 | Calculated | materialsproject.org |

| Dielectric Constant (ε') | High | Experimental (Low Frequency) | iosrjournals.org |

| Dielectric Constant (ε') | Decreases with increasing frequency | Experimental | iosrjournals.org |

| Dielectric Loss (tan δ) | High | Experimental (Low Frequency) | iosrjournals.org |

| Dielectric Loss (tan δ) | Decreases with increasing frequency | Experimental | iosrjournals.org |

The observed dielectric dispersion in MgCr₂O₄ systems is primarily explained by the Maxwell-Wagner model of interfacial polarization . iosrjournals.orgwikipedia.org This model is applicable to electrically heterogeneous materials, such as polycrystalline ceramics, which are composed of conductive grains separated by less conductive grain boundaries.